Tert-butyl (3R,4R)-3-amino-4-ethyl-1-pyrrolidinecarboxylate
Description
Tert-butyl (3R,4R)-3-amino-4-ethyl-1-pyrrolidinecarboxylate is a chiral pyrrolidine derivative featuring a tert-butyl carbamate protective group at the 1-position, an amino group at the 3-position, and an ethyl substituent at the 4-position. This compound is a key intermediate in organic synthesis, particularly in pharmaceutical research, where its stereochemistry and functional groups enable precise modifications for drug discovery . The ethyl group contributes to its lipophilicity, influencing solubility and pharmacokinetic properties.
Properties
IUPAC Name |
tert-butyl (3R,4R)-3-amino-4-ethylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-5-8-6-13(7-9(8)12)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUJATNIGNCUKO-BDAKNGLRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CC1N)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CN(C[C@@H]1N)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R,4R)-3-amino-4-ethyl-1-pyrrolidinecarboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or other nitrogen-containing compounds.
Introduction of the Tert-butyl Group: The tert-butyl group is introduced through a reaction with tert-butyl chloroformate under basic conditions.
Addition of the Amino and Ethyl Groups: The amino and ethyl groups are introduced through nucleophilic substitution reactions using suitable reagents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of the tert-butoxycarbonyl group into the compound .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3R,4R)-3-amino-4-ethyl-1-pyrrolidinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can be carried out to replace specific functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a manganese catalyst can be used for the oxidation of tert-butyl groups.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as alkyl halides and amines are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tert-butyl group typically yields primary alcohols .
Scientific Research Applications
Tert-butyl (3R,4R)-3-amino-4-ethyl-1-pyrrolidinecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the development of pharmaceutical drugs.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of tert-butyl (3R,4R)-3-amino-4-ethyl-1-pyrrolidinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed analysis:
Substituent Variations
Biological Activity
Tert-butyl (3R,4R)-3-amino-4-ethyl-1-pyrrolidinecarboxylate, with the CAS number 1932517-95-7, is a compound that has garnered interest in medicinal chemistry due to its structural features and potential biological activities. This article delves into its biological activity, synthesis methods, and potential applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₂₂N₂O₂. Its structure includes a pyrrolidine ring, which is a common motif in many biologically active compounds. The presence of an amino group and an ethyl substituent enhances its interaction potential with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. These interactions can modulate biochemical pathways relevant to several therapeutic areas, including:
- Neuropharmacology : Due to its structural similarity to neurotransmitters, this compound may influence pathways related to neurological disorders.
- Cancer Research : Preliminary studies suggest that it could act as an inhibitor for certain enzymes involved in tumor metabolism.
Pharmacological Studies
Research indicates that modifications to the structure of this compound can significantly enhance its binding affinity and efficacy. For instance, studies have shown that altering the substituents on the pyrrolidine ring can lead to varied biological activities.
In a comparative analysis with similar compounds, such as tert-butyl (3S,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylate and tert-butyl (2S,3R)-2-amino-3-methylbutanoate, differences in stereochemistry and functional groups were found to impact their pharmacological profiles significantly.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions involving nitrogen-containing precursors.
- Introduction of the Tert-butyl Group : This step often utilizes tert-butyl chloroformate under basic conditions.
- Nucleophilic Substitution Reactions : Amino and ethyl groups are introduced using appropriate reagents.
These methods can vary depending on the desired purity and yield. Continuous flow processes are increasingly being explored for their efficiency in synthesizing complex organic molecules.
Case Studies
Several case studies highlight the potential applications of this compound:
- Neuroprotective Effects : A study demonstrated that derivatives of this compound exhibited neuroprotective properties in models of neurodegenerative diseases.
- Anticancer Activity : Research indicated that certain analogs showed promise as inhibitors of cancer cell proliferation by targeting metabolic pathways critical for tumor growth.
Comparative Analysis
The following table summarizes some similar compounds and their unique characteristics:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Tert-butyl (3S,4R)-3-amino-4-hydroxypyrrolidine | Hydroxyl group instead of ethyl | Potentially different biological activity due to hydroxyl substitution |
| Tert-butyl (2S,3R)-2-amino-3-methylbutanoate | Methyl group instead of ethyl | Different steric effects impacting reactivity and binding |
| Tert-butyl (3S,4S)-3-amino-4-methylpyrrolidine | Methyl group at position 4 | Variations in stereochemistry may lead to distinct pharmacological profiles |
Q & A
Q. How can researchers validate the biological activity of derivatives without compromising stereochemical integrity?
- Methodological Answer : In vitro assays (e.g., enzyme inhibition) are conducted under mild, non-racemizing conditions (pH 7.4, 25°C). Stability studies (HPLC monitoring over 24h) confirm no degradation. For in vivo testing, derivatives are formulated as HCl salts to enhance solubility while retaining configuration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
